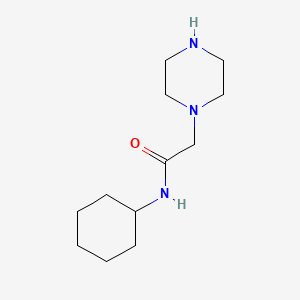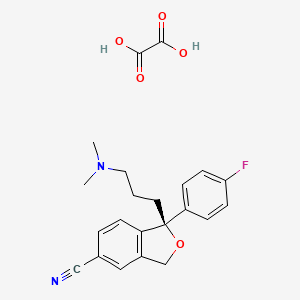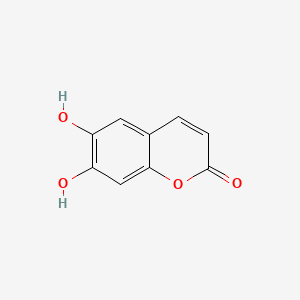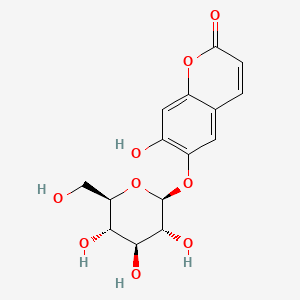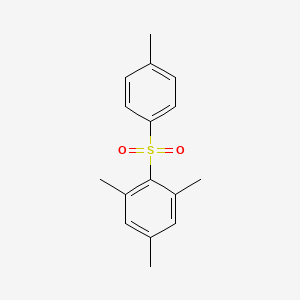
Depofemin
Descripción general
Descripción
Depofemin, also known as Estradiol cypionate, is the 17 β-cyclopentylpropinate ester of estradiol . It is used for various medical conditions such as ovarian dysfunction, menopause, senile vaginitis, and prostate cancer . It is also used as a long-acting contraceptive when combined with medroxyprogesterone .
Molecular Structure Analysis
The molecular formula of Depofemin is C26H36O3 . Its molecular weight is 396.56 .
Aplicaciones Científicas De Investigación
Progesterone's Role in Immunity and Infection Susceptibility
- Influence on Susceptibility to Infections : Research has shown that Depofemin, a progestational formulation, significantly alters susceptibility and immune responses to genital tract infections. For instance, mice treated with Depofemin exhibited a pronounced increase in susceptibility to genital herpes simplex virus type 2 (HSV-2), accompanied by diminished local immune responses. These findings suggest that hormone treatments like Depofemin can modulate the body's susceptibility to sexually transmitted diseases and may impact the efficacy of vaccines in animal models (Kaushic et al., 2003; Gillgrass et al., 2003).
Effects on Breast Cancer Risk
- Association with Breast Cancer Risk : A population-based case-control study among women aged 20 to 44 years investigated the relationship between Depo-medroxyprogesterone acetate (DMPA) use and breast cancer risk. The study found that recent DMPA use for 12 months or longer was associated with an increased risk of invasive breast cancer. This emphasizes the importance of weighing the potential risks associated with specific contraceptives (Li et al., 2012).
Impact on Uterine Fibroids and Menstrual Bleeding
- Treatment of Uterine Fibroids : A pilot study on the effectiveness of medroxyprogesterone acetate (Depo Provera) for the treatment of menorrhagia attributed to uterine fibroids showed significant improvement in bleeding patterns and a reduction in fibroid volume among premenopausal women. This suggests a potential non-surgical treatment option for symptomatic fibroids (Venkatachalam et al., 2004).
Contraceptive Safety and Efficacy
- Long-term Safety of Depo-Provera : An extensive review of the long-term clinical experience with depot-medroxyprogesterone acetate (Depo-Provera) has established its safety as a long-acting contraceptive. Despite scrutiny over hormonal therapy risks, Depo-Provera's contraceptive efficacy, potential health benefits, and safety profile concerning cardiovascular events, malignancy, and osteopenia have been well-documented (Westhoff, 2003).
Mecanismo De Acción
Depofemin, also known as Estradiol cypionate (EC), is an estrogen medication used in hormone therapy for menopausal symptoms, low estrogen levels in women, hormone therapy for trans women, and in hormonal birth control for women .
Target of Action
Depofemin primarily targets the estrogen receptors in the body . These receptors are the biological target of estrogens like estradiol . The estrogen receptor is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
Depofemin, being an estrogen, is an agonist of the estrogen receptor . It binds to these receptors and activates them . This activation leads to changes in the transcription of certain genes, which can result in various physiological effects .
Biochemical Pathways
The activation of the estrogen receptor by Depofemin can lead to the modulation of various biochemical pathways. These include pathways involved in cell growth, differentiation, and proliferation . The specific pathways affected can vary depending on the specific cell type and the presence of co-regulatory proteins .
Pharmacokinetics
Depofemin is administered via intramuscular or subcutaneous injection . It has high bioavailability when administered intramuscularly . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, cypionic acid, and other metabolites of estradiol . The elimination half-life of Depofemin when administered as an aqueous suspension is 8-10 days . The duration of action when administered as an oil is approximately 11-14 days for a 5 mg dose .
Result of Action
The activation of the estrogen receptor by Depofemin can result in a variety of molecular and cellular effects. These can include changes in gene expression, modulation of cell growth and differentiation, and effects on cell survival . The specific effects can vary depending on the cell type and the presence of other signaling molecules .
Action Environment
The action of Depofemin can be influenced by various environmental factors. These can include the presence of other hormones, the specific cell type, and the presence of co-regulatory proteins . These factors can influence the binding of Depofemin to its receptor, its ability to activate the receptor, and the resulting cellular effects .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3/t21-,22-,23+,24+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACKFBJUYNSLK-XRKIENNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022999 | |
| Record name | Estradiol cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause and of hypoestrogenism, which are primarily caused by a loss of estrogenic activity. | |
| Record name | Estradiol cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Estradiol cypionate | |
CAS RN |
313-06-4 | |
| Record name | Estradiol cypionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol cypionate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | estradiol cypionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Estradiol cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-(cyclopentanepropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL CYPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1DV054LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



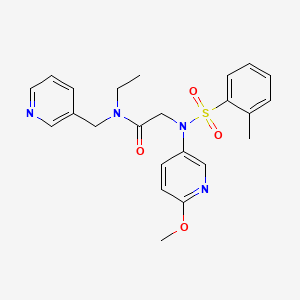
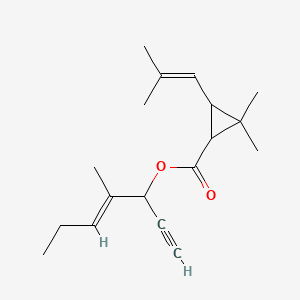
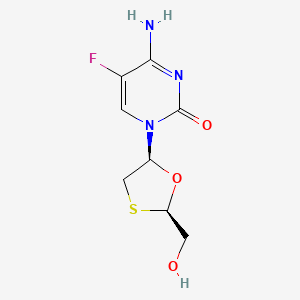
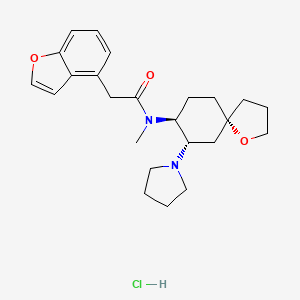
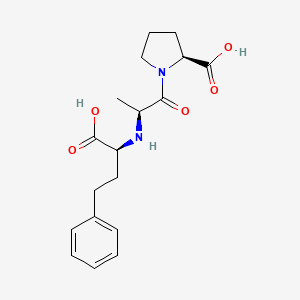
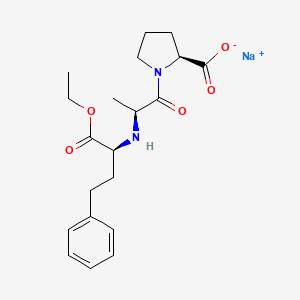
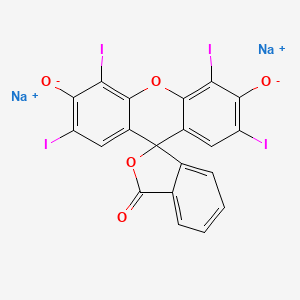

![5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione](/img/structure/B1671242.png)
